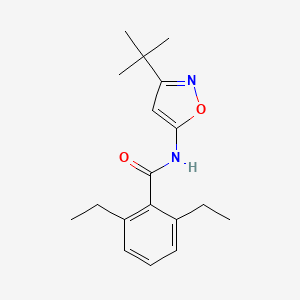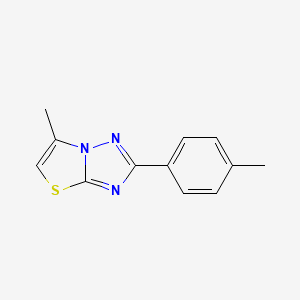
6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds with medicinal properties . This compound features a fused ring system combining thiazole and triazole moieties, which contributes to its unique chemical and biological properties.
準備方法
The synthesis of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core .
科学的研究の応用
作用機序
The mechanism of action of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules contributes to its biological activity .
類似化合物との比較
Similar compounds to 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole include other thiazole and triazole derivatives, such as:
2-(p-tolyl)thiazole: Lacks the triazole ring but shares the thiazole core.
6-methyl-2-(p-tolyl)triazole: Lacks the thiazole ring but shares the triazole core.
Thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with different substituents on the thiazole or triazole rings.
The uniqueness of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole lies in its fused ring system, which imparts distinct chemical and biological properties compared to its individual thiazole or triazole counterparts .
特性
CAS番号 |
66894-15-3 |
|---|---|
分子式 |
C12H11N3S |
分子量 |
229.30 g/mol |
IUPAC名 |
6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-13-12-15(14-11)9(2)7-16-12/h3-7H,1-2H3 |
InChIキー |
OEULIVRJBZXSBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
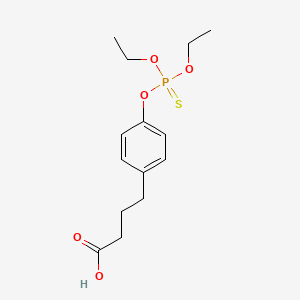
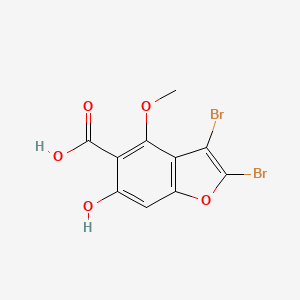
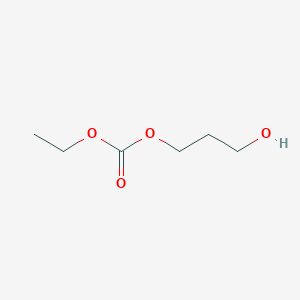
![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)

